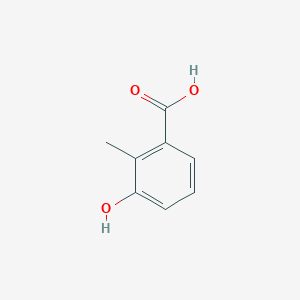
Ácido 3-hidroxi-2-metilbenzoico
Descripción general
Descripción
3-Hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid, featuring a hydroxyl group and a methyl group attached to the benzene ring. This compound is known for its utility in organic synthesis and its role as an intermediate in various chemical reactions .
Aplicaciones Científicas De Investigación
3-Hydroxy-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds, including HIV protease inhibitors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzylic compounds, which include 3-hydroxy-2-methylbenzoic acid, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s worth noting that benzoic acid derivatives can be involved in various metabolic pathways, often undergoing reactions such as hydroxylation, methylation, and conjugation .
Pharmacokinetics
The lipophilicity and water solubility of the compound can influence its bioavailability .
Result of Action
It is known that benzoic acid derivatives can cause various physiological effects, such as skin and eye irritation, and may affect the respiratory system .
Action Environment
The action, efficacy, and stability of 3-Hydroxy-2-methylbenzoic Acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-hydroxy-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylphenol with benzyl chloride to form 2-benzyloxy-6-chlorotoluene. This intermediate undergoes a Grignard reaction with magnesium, followed by reaction with carbon dioxide to yield 3-benzyloxy-2-methylbenzoic acid. Finally, hydrogenation of this intermediate in the presence of a hydrogenation catalyst produces 3-hydroxy-2-methylbenzoic acid .
Industrial Production Methods: Industrial production methods for 3-hydroxy-2-methylbenzoic acid often involve the hydrolysis of 3-amino-2-methylbenzoic acid in the presence of an inorganic acid and a catalyst. The crude product is then extracted and purified to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Comparación Con Compuestos Similares
- 3-Methoxy-2-methylbenzoic acid
- 2-Hydroxy-3-methoxybenzoic acid
- 3-Carboxy-2-methylphenol
Comparison: 3-Hydroxy-2-methylbenzoic acid is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring, which imparts distinct chemical properties. Compared to 3-methoxy-2-methylbenzoic acid, the hydroxyl group in 3-hydroxy-2-methylbenzoic acid makes it more reactive in oxidation and substitution reactions. Similarly, the position of the hydroxyl group in 2-hydroxy-3-methoxybenzoic acid affects its reactivity and applications .
Propiedades
IUPAC Name |
3-hydroxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIERSGULWXEJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291103 | |
| Record name | 3-Hydroxy-2-methylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-80-5 | |
| Record name | 603-80-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-2-methylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 3-Hydroxy-2-methylbenzoic acid?
A1: 3-Hydroxy-2-methylbenzoic acid has been isolated from various natural sources, including the mangrove endophytic fungus SK5 found in the South China Sea [].
Q2: Has 3-Hydroxy-2-methylbenzoic acid demonstrated any biological activity?
A2: While 3-Hydroxy-2-methylbenzoic acid itself hasn't been extensively studied for its biological activity, research indicates its potential in this area. For example, it was identified as a potential biomarker for gamma-radiation exposure in mice, showing elevated levels in urine after a 3 Gy dose []. Additionally, it was found among other metabolites from the fungus Aspergillus sp. YN-3, some of which exhibited weak growth-inhibitory activity against the human leukemia cell line HL-60 [].
Q3: Are there any known methods for synthesizing 3-Hydroxy-2-methylbenzoic acid?
A3: Yes, one study describes the formation of 3-Hydroxy-2-methylbenzoic acid from 3-aminonaphthalene-1,5-disulphonic acid through alkali fusion in an autoclave []. This suggests a potential synthetic route for this compound.
Q4: How is 3-Hydroxy-2-methylbenzoic acid being used in analytical chemistry?
A4: Research highlights the application of 3-Hydroxy-2-methylbenzoic acid as an impurity standard in pharmaceutical analysis. A study optimized a micellar electrokinetic chromatography method for the simultaneous determination of nelfinavir mesylate and its impurities, including 3-Hydroxy-2-methylbenzoic acid []. This method allows for efficient monitoring of the synthesis process, raw materials, and pharmaceutical formulations containing nelfinavir mesylate.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

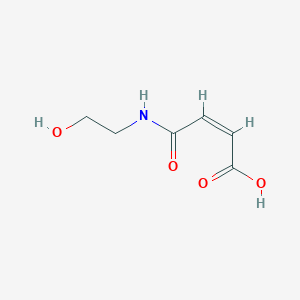
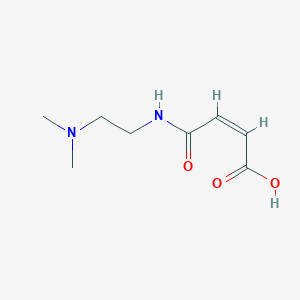
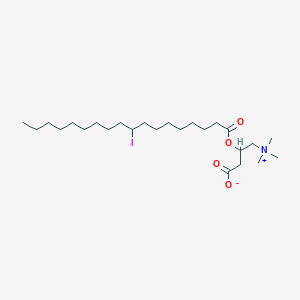
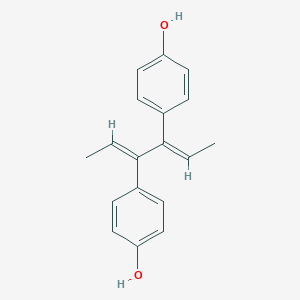

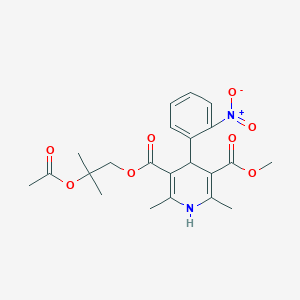
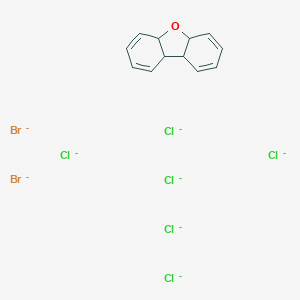
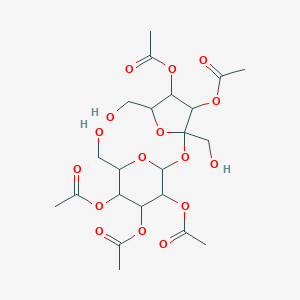
![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)
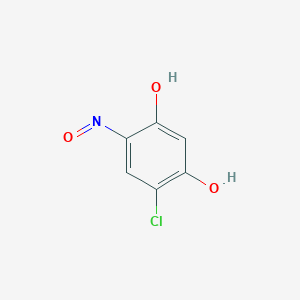
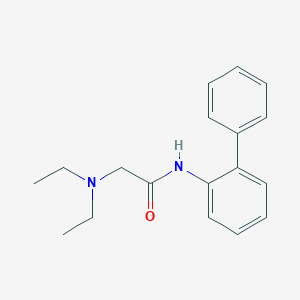


![N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B19001.png)
